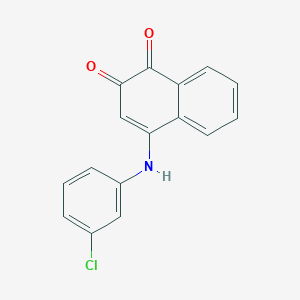![molecular formula C16H8N2O4 B15063462 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione CAS No. 88207-30-1](/img/structure/B15063462.png)
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione is a heterocyclic compound with a complex structure that includes both indole and isoquinoline moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at different positions on the molecule .
Wissenschaftliche Forschungsanwendungen
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Nitroindolo[1,2-b]isoquinoline-6,12-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition occurs through a reversible, mixed-type mechanism, altering the enzyme’s conformation and activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but differs in its functional groups and specific applications.
Indolo[2,3-b]quinoxalines: These compounds are also structurally related and have applications in materials science and medicinal chemistry.
Uniqueness
8-Nitroindolo[1,2-b]isoquinoline-6,12-dione stands out due to its unique combination of indole and isoquinoline moieties, as well as the presence of a nitro group.
Eigenschaften
CAS-Nummer |
88207-30-1 |
|---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
8-nitroindolo[1,2-b]isoquinoline-6,12-dione |
InChI |
InChI=1S/C16H8N2O4/c19-15-11-3-1-2-4-13(11)17-14(15)7-9-5-6-10(18(21)22)8-12(9)16(17)20/h1-8H |
InChI-Schlüssel |
KQLFXJHPBGOPKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


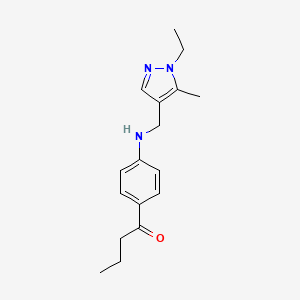
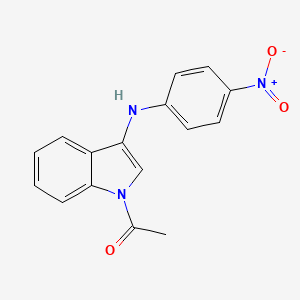
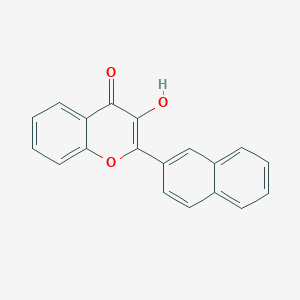
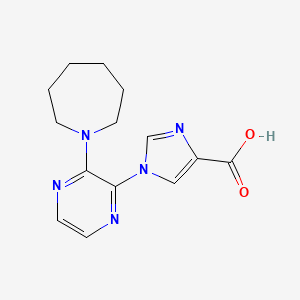
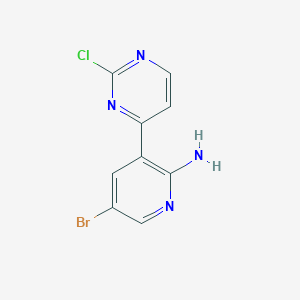
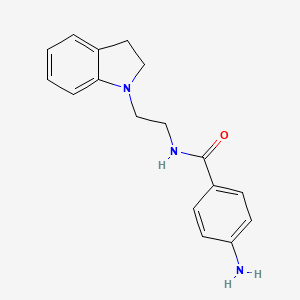
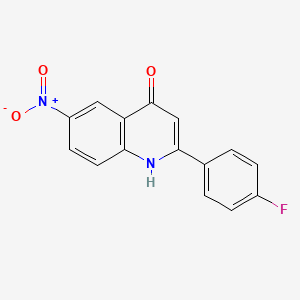

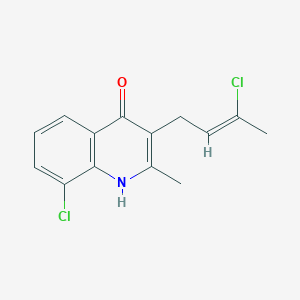
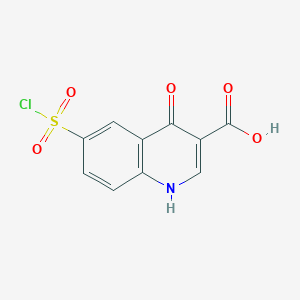
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

